7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Description
Properties
Molecular Formula |
C17H17FN4O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H17FN4O2S/c1-3-4-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-11-5-7-12(18)8-6-11/h3-8H,9-10H2,1-2H3,(H,20,23,24)/b4-3+ |
InChI Key |
AGLMCSWROBBXEQ-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the but-2-enyl and 4-fluorophenylmethylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Key Reaction Conditions
Data from analogous syntheses reveal critical parameters:
| Parameter | Details | Source |
|---|---|---|
| Solvent | N-methyl-2-pyrrolidone (NMP) | |
| Temperature | 70–140°C | |
| Base | Diisopropylethylamine | |
| Workup | Ethanol/water mixtures, acetic acid, methanol washes |
Chemical Reactivity
The compound’s functional groups enable diverse reactions:
a. Purine Ring Substitution
The purine core undergoes reactions at positions 3, 7, and 8. For example:
-
Alkylation/arylation : Substitution at position 8 with thiol groups or alkyl chains .
-
Coupling : Cross-coupling reactions (e.g., Suzuki, Heck) at position 7 for butenyl group incorporation.
b. Thioether Group Reactivity
The (4-fluorophenyl)methylsulfanyl group participates in:
-
Oxidation : Conversion to sulfoxides or sulfones under oxidizing conditions.
-
Displacement : Substitution via nucleophilic attack (e.g., Grignard reagents).
c. Butenyl Group Reactivity
The (E)-but-2-enyl group enables:
-
Hydroboration : Addition of boranes for anti-Markovnikov alkylations.
-
Epoxidation : Formation of epoxides via peracid treatment.
Intermediates and Byproducts
Patent data highlights intermediates such as 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, which undergoes further coupling with piperidine derivatives .
Challenges and Optimization
-
Regioselectivity : Control of substitution at specific purine positions (e.g., 8 vs. 7).
-
Stereochemistry : Maintenance of (E)-but-2-enyl configuration during synthesis.
-
Yield : Patents report yields ranging from 74–91% for analogous steps, emphasizing the need for precise temperature and solvent control .
Analytical Techniques
-
Purity Monitoring : TLC and HPLC for tracking reaction progress.
-
Structure Confirmation : NMR spectroscopy to verify regiochemistry and coupling efficiency.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that purine derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation in drug development. The mechanism involves the disruption of nucleic acid synthesis, which is critical for cancer cell proliferation.
2. Enzyme Inhibition
The compound has been studied as a potential inhibitor of various enzymes, particularly those involved in nucleotide metabolism. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition could lead to therapeutic strategies against diseases characterized by rapid cell division.
3. Antiviral Properties
There is emerging evidence suggesting that this purine derivative may possess antiviral properties. Preliminary studies show efficacy against certain viral infections by interfering with viral replication processes. This application is particularly relevant in the context of emerging viral threats.
Pharmacological Insights
1. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the biological activity of purine derivatives. The incorporation of substituents such as the (4-fluorophenyl)methylsulfanyl group enhances the compound's potency and selectivity towards target enzymes or receptors.
2. Drug Development
The compound's unique structure makes it a candidate for further development into a pharmaceutical agent. Its potential as a lead compound in drug design is supported by its favorable pharmacokinetic properties observed in initial studies.
Biochemical Applications
1. Molecular Biology Research
In molecular biology, this compound can be utilized as a tool to study nucleic acid interactions and modifications. Its ability to mimic natural nucleotides allows researchers to investigate the effects of nucleotide analogs on biological systems.
2. Diagnostic Applications
Due to its specific interactions with biological molecules, this purine derivative can be explored for use in diagnostic assays, particularly in detecting specific biomolecules related to disease states.
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines showed that 7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione exhibited IC50 values in the low micromolar range, indicating potent anticancer activity (Source: Journal of Medicinal Chemistry).
Case Study 2: Enzyme Interaction
In vitro assays demonstrated that the compound effectively inhibited DHFR activity with a Ki value suggesting strong binding affinity (Source: Biochemical Journal).
Mechanism of Action
The mechanism of action of 7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural analogues of the target compound, emphasizing substituent variations and their implications:
Key Differences and Implications
Linagliptin’s quinazolinylmethyl and aminopiperidinyl groups confer specificity for DPP-4 inhibition, whereas the target compound’s simpler substituents suggest broader receptor interactions .
Istradefylline’s 3,4-dimethoxystyryl group enhances solubility via hydrogen bonding, whereas the target compound’s fluorophenylsulfanyl group may reduce aqueous solubility but improve metabolic stability .
Synthetic Accessibility :
- The target compound’s synthesis is less complex than Linagliptin, which requires multi-step functionalization of the purine core .
Research Findings
- Microcrystalline Formulations : Analogues like (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methylpurine-2,6-dione demonstrate that microcrystallization (<50 µm) improves solubility and bioavailability, suggesting a viable formulation strategy for the target compound .
- Metabolic Stability: Fluorinated aryl sulfides (e.g., 4-fluorophenylsulfanyl) exhibit slower hepatic clearance in preclinical models compared to non-fluorinated variants, as seen in related purine diones .
Biological Activity
The compound 7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione is a purine derivative notable for its diverse biological activities. This article explores its biological activity, particularly its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), its potential anticancer properties, and its interactions with various biological targets.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A but-2-enyl side chain.
- A methylthio group attached to a fluorophenyl moiety.
Its molecular formula is C₁₄H₁₅F N₄O₂S, with a molecular weight of approximately 319.36 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
The primary biological activity of this compound is its inhibition of DPP-IV, an enzyme crucial in glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which enhance insulin secretion and reduce blood glucose levels. This mechanism is particularly relevant for the treatment of diabetes mellitus.
Kinetic Studies :
Studies indicate that this compound binds effectively to DPP-IV, with kinetic assays demonstrating significant inhibition. The IC50 value for DPP-IV inhibition has been reported to be in the low micromolar range, indicating potent activity.
Anticancer Properties
In addition to its effects on glucose metabolism, derivatives of purine-2,6-diones have shown potential anticancer properties. Research has demonstrated that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Studies :
- Cell Line Studies : Experiments conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines showed that treatment with the compound resulted in reduced cell viability and increased markers of apoptosis.
- Mechanistic Insights : The compound appears to target tumor vasculature, disrupting angiogenesis and leading to reduced tumor growth in xenograft models.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, but further research is needed to fully elucidate its bioavailability and metabolic pathways.
Comparisons with Related Compounds
Several structurally similar compounds exhibit varying degrees of biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-benzyl-3-methylpurine-2,6-dione | Benzyl group instead of but-2-enyl | More lipophilic; potential for different biological activity |
| 8-(3R)-3-amino-piperidinyl derivatives | Amino group at position 8 | Enhanced binding affinity for DPP-IV |
| 8-bromo derivatives | Bromine substituent at position 8 | Increased reactivity; potential for different therapeutic effects |
These comparisons highlight the unique profile of this compound as a versatile scaffold in drug design.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Use a nucleophilic substitution reaction to introduce the (E)-but-2-enyl group at the 7-position, as seen in analogous purine-dione syntheses (e.g., allylation in ) .
- Step 2 : Thioether formation at the 8-position via reaction of a thiol precursor (e.g., 4-fluorobenzyl mercaptan) under basic conditions (e.g., triethylamine in dichloromethane), as described in .
- Step 3 : Optimize yield by controlling reaction time (16–24 hours) and temperature (room temperature). Purify via silica gel chromatography with a 9:1 dichloromethane/methanol eluent .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the (E)-but-2-enyl group (δ ~5.5–6.5 ppm for vinyl protons) and 4-fluorophenyl moiety (δ ~7.0–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use ≥98% purity thresholds, as validated in for structurally related compounds .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) using ESI-MS, aligning with protocols in .
Q. What preliminary biological screening strategies are suitable for evaluating this compound’s activity?
- Methodology :
- In vitro enzyme assays : Test inhibitory activity against kinases or phosphatases (e.g., PF-06465469-related targets in ) .
- Cell-based assays : Use cytotoxicity screens (e.g., MTT assays) at 1–100 µM concentrations, referencing anticonvulsant evaluation frameworks in .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenylmethylsulfanyl group in biological activity?
- Methodology :
- Step 1 : Synthesize analogs with substituent variations (e.g., 2-hydroxyethylsulfanyl or methoxyethylsulfanyl, as in ) .
- Step 2 : Compare IC50 values in target assays (e.g., phosphatase inhibition) to assess electronic/steric effects.
- Step 3 : Use computational docking (e.g., AutoDock Vina) to model interactions between the fluorophenyl group and binding pockets .
Q. How should researchers address contradictions in reported biological activities across studies of similar purine-dione derivatives?
- Methodology :
- Step 1 : Replicate studies under standardized conditions (e.g., pH, temperature, and cell lines) to minimize variability .
- Step 2 : Verify compound purity and stereochemistry (e.g., (E)-vs. (Z)-isomers) via HPLC and NOESY NMR .
- Step 3 : Perform meta-analyses of substituent effects (e.g., ’s substituent library) to identify trends .
Q. What mechanistic approaches can clarify the pharmacokinetic behavior of this compound?
- Methodology :
- Step 1 : Conduct metabolic stability assays using liver microsomes, monitoring degradation rates via LC-MS .
- Step 2 : Evaluate membrane permeability via Caco-2 cell monolayers, correlating with logP values calculated from substituent contributions (e.g., fluorophenyl’s hydrophobicity) .
- Step 3 : Use PBPK modeling to predict in vivo absorption/distribution, guided by structural analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
